molecular formula C14H14O5 B13935649 4-Hydroxy-6,7-dimethoxy-8-methyl-2-naphthalenecarboxylic acid

4-Hydroxy-6,7-dimethoxy-8-methyl-2-naphthalenecarboxylic acid

Cat. No.: B13935649
M. Wt: 262.26 g/mol
InChI Key: ACMRVUKFJKTUDF-UHFFFAOYSA-N
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Description

4-Hydroxy-6,7-dimethoxy-8-methyl-2-naphthalenecarboxylic acid is a polycyclic aromatic compound featuring a naphthalene backbone substituted with hydroxyl (-OH), methoxy (-OMe), and methyl (-Me) groups. Its structure includes a carboxylic acid moiety at the 2-position, a hydroxyl group at the 4-position, methoxy groups at the 6- and 7-positions, and a methyl group at the 8-position.

Properties

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

4-hydroxy-6,7-dimethoxy-8-methylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C14H14O5/c1-7-9-4-8(14(16)17)5-11(15)10(9)6-12(18-2)13(7)19-3/h4-6,15H,1-3H3,(H,16,17)

InChI Key

ACMRVUKFJKTUDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=CC(=C1OC)OC)O)C(=O)O

Origin of Product

United States

Preparation Methods

Metalation Approach via Trianion Intermediate

A notable synthetic route involves the metalation of 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid to generate a trianion intermediate. This method was reported by Le et al. (2011) and is used to achieve regioselective functionalization of the naphthoic acid core.

  • Procedure Summary:

    • The starting compound, 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid, is treated with strong bases (such as organolithium reagents) to form a trianion species.
    • This intermediate is highly reactive and allows for regioselective substitution at specific positions on the naphthalene ring.
    • The process is applied to synthesize derivatives such as 5,5′-didesisopropyl-5,5′-dialkylapogossypol compounds, which have biological activity as Bcl-2 family protein inhibitors.
  • Key Features:

    • The metalation step requires careful control of stoichiometry and temperature to stabilize the trianion.
    • The regioselectivity is driven by the directing effects of the hydroxyl, methoxy, and carboxylic acid groups.
    • The method is efficient for constructing complex derivatives from the parent acid.
  • Reference Data:

Step Reagents/Conditions Outcome
Metalation Strong base (e.g., n-BuLi) Formation of trianion intermediate
Electrophilic trapping Electrophiles (varied) Regioselective substitution
Work-up Acidic quench Isolated substituted derivatives

This method highlights the utility of the compound as a platform for further chemical elaboration.

Methylation and Methoxylation of Naphthoic Acid Derivatives

While direct literature on the exact preparation of 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthalenecarboxylic acid is limited, related compounds such as 4-hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic acid have been synthesized via methoxylation of 2-naphthoic acid derivatives.

  • General Synthetic Route:

    • Start with 2-naphthoic acid or appropriately substituted naphthoic acid.
    • Introduce methoxy groups at desired positions (6,7, and optionally 8) via methylation of hydroxyl precursors using methylating agents such as dimethyl sulfate or methyl iodide in the presence of base.
    • Hydroxylation at position 4 can be introduced by selective demethylation or by starting from hydroxy-substituted naphthoic acid.
    • The methyl group at position 8 can be introduced via Friedel-Crafts alkylation or by starting from a methyl-substituted naphthoic acid.
  • Reaction Conditions:

    • Methylation typically occurs under basic conditions using potassium hydroxide or sodium hydroxide.
    • Solvents such as acetone or dimethylformamide (DMF) are common.
    • Purification involves recrystallization or chromatographic methods.
  • Industrial Considerations:

    • Continuous flow reactors may be employed to improve mixing and heat transfer, enhancing yield and purity.
    • Advanced purification techniques such as chromatography are used to isolate high-purity products.
  • Chemical Reaction Overview:

Step Reagents/Conditions Purpose
Methoxylation Methylating agent (e.g., dimethyl sulfate), base, solvent Introduction of methoxy groups
Hydroxylation/Demethylation Selective demethylation reagents (e.g., BBr3) Introduction of hydroxyl group
Alkylation Friedel-Crafts alkylation reagents (e.g., methyl chloride, AlCl3) Introduction of methyl group
Purification Recrystallization, chromatography Isolation of pure compound

This synthetic strategy is adaptable to produce various substituted naphthoic acids, including this compound.

Patent-Reported Processes for Aromatic Methyl Methoxycarboxylates

A relevant patent (US5424479A) describes a process for preparing aromatic methyl methoxycarboxylates, which can be adapted for the synthesis of methoxy-substituted naphthoic acid derivatives.

  • Key Points:

    • The process involves methylation of hydroxy-substituted aromatic carboxylic acids.
    • Use of methylating agents such as dimethyl sulfate or methyl hydrogen carbonate.
    • Base catalysts like potassium hydroxide facilitate the methylation.
    • Reaction mixtures are carefully controlled to optimize yield and minimize side reactions.
    • Final products are isolated by filtration and purification.
  • Process Summary Table:

Parameter Details
Starting material Hydroxy-substituted aromatic acids
Methylating agent Dimethyl sulfate, methyl hydrogen carbonate
Catalyst Potassium hydroxide
Solvent Aqueous or organic solvents
Temperature Controlled, often moderate (e.g., 50-80°C)
Purification Filtration, recrystallization, chromatography

This patent process provides a foundation for methylation steps in the synthesis of this compound and related compounds.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Metalation via Trianion Organolithium bases, low temp Regioselective, versatile for derivatives Requires strict anhydrous conditions
Methoxylation of Naphthoic Acid Methylating agents, base, solvent Straightforward, scalable Multiple steps, regioselectivity control needed
Patent Methylation Process Dimethyl sulfate, KOH, controlled temp Industrially applicable, efficient Use of toxic methylating agents

The preparation of this compound involves sophisticated synthetic strategies centered around selective methylation and metalation techniques. The metalation method via a trianion intermediate offers regioselective functionalization opportunities, particularly useful for derivative synthesis. Meanwhile, traditional methylation of hydroxy-substituted naphthoic acids, supported by patented industrial methods, provides a practical route for the introduction of methoxy groups.

Collectively, these methods enable the efficient preparation of this compound with potential for further functionalization and application in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-8-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-8-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-8-methyl- involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogs include:

a) S-8921 Glucuronide (Methyl 1-(3,4-Dimethoxyphenyl)-3-(3-Ethylvaleryl)-4-Hydroxy-6,7,8-Trimethoxy-2-Naphthoate)
  • Substituents : 4-OH, 6,7,8-OMe, with additional ester and alkyl groups.
  • Key Differences : S-8921 has a trimethoxy configuration (6,7,8-OMe) and an esterified carboxylic acid, whereas the target compound features a free carboxylic acid and a methyl group at the 8-position.
  • Biological Activity : S-8921’s glucuronide metabolite acts as a potent apical sodium-dependent bile acid transporter (ASBT) inhibitor, reducing cholesterol absorption .
b) 4-Hydroxy-6:7:3':4'-Tetramethoxy-1:2:3:4-Tetrahydroprotoveratryl Amide
  • Substituents: 4-OH, 6,7-OMe, with additional tetrahydroisoquinoline and amide groups.
  • Key Differences: This compound has a tetrahydroisoquinoline backbone and lacks the 8-methyl group.
c) 5,6,7,8-Tetrahydro-2-Naphthalenecarboxylic Acid
  • Substituents : Saturated tetrahydronaphthalene ring with a carboxylic acid at the 2-position.
  • This compound lacks hydroxyl and methoxy groups, making it less polar than the target compound .

Physicochemical Properties

Compound Solubility (Predicted) Melting Point (Observed) LogP (Estimated) Key Functional Groups
4-Hydroxy-6,7-dimethoxy-8-methyl-2-... Moderate in polar solvents Not reported ~2.5 -OH, -OMe, -COOH, -Me
S-8921 Glucuronide Low (esterified form) Not reported ~3.8 -OH, -OMe, ester, alkyl
4-Hydroxy-6:7:3':4'-tetramethoxy... Low ~230°C ~3.2 -OH, -OMe, amide
5,6,7,8-Tetrahydro-2-naphthalenecarboxylic acid High in organic solvents 113-115°C ~1.8 -COOH, saturated ring
  • Hydroxy and Methoxy Groups : The target compound’s -OH and -OMe groups balance polarity and lipophilicity, enhancing solubility in polar solvents compared to fully methoxylated analogs like S-8921 .

Biological Activity

4-Hydroxy-6,7-dimethoxy-8-methyl-2-naphthalenecarboxylic acid (C14H14O5) is a complex organic compound belonging to the naphthalene carboxylic acids family. Its unique structure, featuring hydroxyl, methoxy, and methyl substituents on a naphthalene ring, contributes to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the compound's biological activity, including its antimicrobial and anticancer properties.

  • Molecular Formula : C14H14O5
  • Molecular Weight : 262.26 g/mol
  • Structural Features : The presence of hydroxyl and methoxy groups enhances reactivity and biological activity, allowing interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it can inhibit the growth of various bacteria and fungi. For instance, compounds with similar structures often demonstrate potent antibacterial effects against Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Streptococcus pyogenes215 mg/L
Proteus mirabilis215 mg/L
Pseudomonas putida251 mg/L
Aspergillus niger70 mg/L

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its ability to modulate enzyme activities involved in cellular pathways suggests potential therapeutic effects against various cancer types. Studies have indicated that it may induce apoptosis in cancer cells by influencing oxidative stress pathways.

The biological activity of this compound is attributed to its structural features:

  • Hydrogen Bonding : The hydroxyl and methoxy groups can form hydrogen bonds with proteins or nucleic acids, influencing their functions.
  • Enzyme Modulation : It may modulate the activity of enzymes involved in oxidative stress responses, contributing to its antioxidant properties.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated the effectiveness of this compound against Streptococcus pyogenes and Pseudomonas putida, showing significant growth inhibition at low concentrations.
  • Cancer Cell Apoptosis : Research has shown that treatment with this compound leads to increased apoptosis markers in breast cancer cell lines, indicating its potential as an anticancer agent.

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